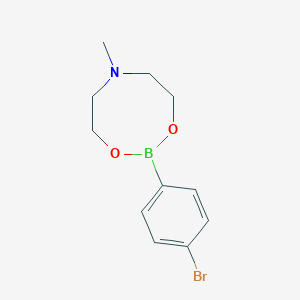
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability of the compound.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ortho-Functionalized Arylboronic Acids Synthesis : The derivative, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, is used for synthesizing various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles (Da̧browski et al., 2007).
Polymorphism Studies in Arylboronic Azaesters : Research into the polymorphic structures of arylboronic azaesters, including 6-butyl-2-(4′-bromophenyl)-(N−B)-1,3,6,2-dioxazaborocane, provides insights into molecular geometries and conformational differences in these compounds (Durka et al., 2011).
Crystal Structure Analysis : The crystal structure of 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane offers valuable data on structural parameters and asymmetries in bond angles, enhancing understanding of dioxazaborocane rings (Sopková-de Oliveira Santos et al., 2004).
Synthesis of New Dioxazaborocanes : The creation of new 1,3,6,2-dioxazaborocanes with various substituents aids in exploring the potential for synthesizing corresponding germanium derivatives (Lermontova et al., 2008).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.
Orientations Futures
This could involve suggesting further studies that could be conducted on the compound, such as investigating its potential uses or improving its synthesis.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBCIKXYVRFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928124 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
CAS RN |
133468-58-3 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



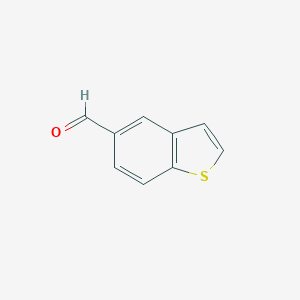
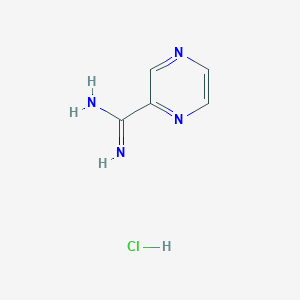
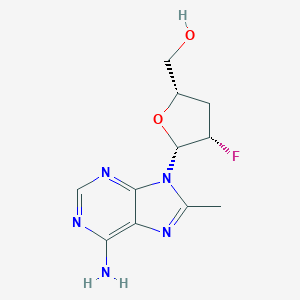

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
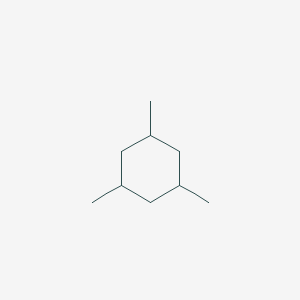
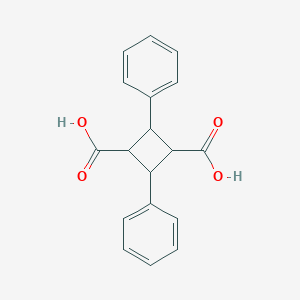

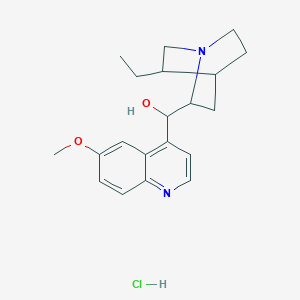
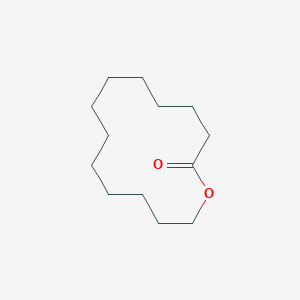
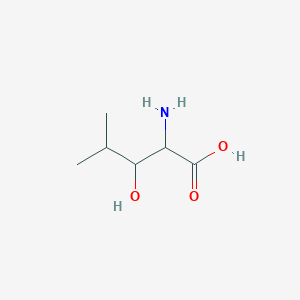
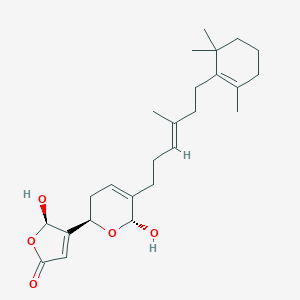
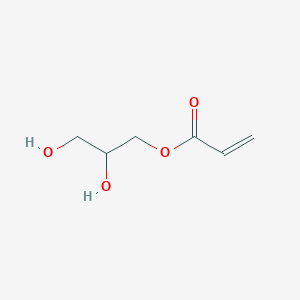
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)